molecular formula C3H10NO4P B1227891 1-Aminopropan-2-yl phosphate

1-Aminopropan-2-yl phosphate

Cat. No.: B1227891
M. Wt: 155.09 g/mol
InChI Key: YBOLZUJJGUZUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-aminopropan-2-yl phosphate is a phosphoethanolamine. It derives from a 1-aminopropan-2-ol.

Scientific Research Applications

Immunomodulation and Heart Rate Effects

  • Immunomodulatory Activity and Cardiac Impact : A series of compounds, including 1-aminopropan-2-yl phosphate derivatives, were synthesized to investigate their immunomodulatory activity. Specifically, these compounds targeted the sphingosine 1-phosphate receptor-1 (S1P(1)) to achieve potent immunomodulation with minimal effects on heart rate. However, despite high selectivity for S1P(1) over S1P(3), a receptor linked to heart rate reduction, these compounds still significantly lowered heart rate in vivo, indicating other factors influencing this effect (Hamada et al., 2010).

  • Selective S1P1 Receptor Agonism : Further research into 2-substituted 2-aminopropane-1,3-diols, related to this compound, aimed to design selective S1P1 agonists. One compound, in particular, showed high selectivity and efficacy as an S1P1 agonist, demonstrating promising lymphopenia activity in vivo with minimal influence on heart rate. This research contributes to the understanding of structure-activity relationships in these compounds (Tian et al., 2013).

Anti-Malarial Properties

  • Anti-Malaria Activity : A study on 1-aminopropan-2-ols, related to this compound, revealed their potential as anti-malarial agents. These compounds were evaluated against chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum, with several showing promising micromolar potency (Robin et al., 2007).

Analytical and Environmental Chemistry

  • Biomarker Analysis in Sewage : A study focused on the behavior of 1-aminopropan-2-one, closely related to this compound, in sewage, using NMR spectroscopy for analysis. This research contributes to environmental chemistry and the understanding of biomarkers in sewage systems (Fitzsimons & Belt, 2005).

Polymer Science

  • Adhesive Polymers Development : The compound 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate was synthesized and investigated for its potential in adhesive polymers. This research highlights the application of this compound derivatives in material science, particularly in developing polymers with improved hydrolytic stability and adhesive properties (Moszner et al., 2006).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : A study on amino acid-based corrosion inhibitors, including derivatives of this compound, demonstrated their effectiveness in protecting mild steel. These compounds were found to significantly reduce corrosion, showcasing an important application in material preservation and industrial maintenance (Srivastava et al., 2017).

Neuroprotection Research

  • Neuroprotection in Cerebral Ischemia : Research on 3-aminopropanal, closely related to this compound, indicated its role in mediating neuronal necrosis and glial apoptosis in cerebral ischemia. Targeting this compound could offer a new approach to neuroprotection in cases of cerebral injury (Ivanova et al., 2002).

Biomedical Engineering

  • Biodegradable Thermoplastic Polyurethanes : A study on thermoplastic poly(ester–urethane)s used modified this compound derivatives as chain extenders. This application in biomedical engineering could lead to more biodegradable and nontoxic materials for medical use (Brannigan et al., 2016).

Zwitterion Properties

  • Study of Zwitterion Properties : The pH behavior of a 2-aminoethyl dihydrogen phosphate zwitterion, similar to this compound, was investigated using NMR titrations. This research enhances the understanding of zwitterion properties and their behavior in different pH conditions (Myller et al., 2013).

Properties

Molecular Formula

C3H10NO4P

Molecular Weight

155.09 g/mol

IUPAC Name

1-aminopropan-2-yl dihydrogen phosphate

InChI

InChI=1S/C3H10NO4P/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)

InChI Key

YBOLZUJJGUZUDC-UHFFFAOYSA-N

SMILES

CC(CN)OP(=O)(O)O

Canonical SMILES

CC(CN)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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